molecular formula C10H10ClNO3 B6215445 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride CAS No. 2742652-20-4

2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride

Cat. No. B6215445
CAS RN: 2742652-20-4
M. Wt: 227.6
InChI Key:
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Description

2-(Aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride, also known as AMBC, is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and alcohol. AMBC has been used in the synthesis of a variety of compounds for various research applications.

Scientific Research Applications

2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, organic compounds, and other compounds for various research purposes. It has also been used in the synthesis of peptides, proteins, and other compounds for drug discovery and development. Additionally, it has been used in the synthesis of fluorescent compounds for use in imaging and bioassays.

Mechanism of Action

2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride is a synthetic compound that acts as a catalyst in the synthesis of a variety of compounds. It is believed to act as a proton donor, allowing the formation of a new bond between two molecules. This allows for the formation of a variety of compounds with different properties and applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride are not well understood. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride in laboratory experiments is its ability to catalyze the synthesis of a variety of compounds. It has also been shown to be non-toxic and non-irritating, making it a safe and effective tool for laboratory use. However, it is important to note that 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride can be unstable in the presence of light and heat, so it should be stored in a cool, dark place.

Future Directions

The future of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride is promising, as it has a wide range of potential applications in the scientific research field. Some potential future directions include the use of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride in the synthesis of compounds for drug discovery and development, imaging and bioassays, and the synthesis of fluorescent compounds. Additionally, 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride could be used in the synthesis of peptides, proteins, and other compounds for use in biotechnology and medical research. Finally, further research could be done to explore the biochemical and physiological effects of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride.

Synthesis Methods

2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride can be synthesized through a multi-step reaction involving the reaction of benzofuran-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. The reaction is then followed by the addition of hydrochloric acid to form the corresponding hydrochloride salt of the product. The reaction is carried out at room temperature and the yield is typically in the range of 70-85%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride involves the reaction of 2-formylbenzoic acid with hydroxylamine hydrochloride to form 2-formylbenzohydroxamic acid, which is then reduced with sodium borohydride to form 2-(aminomethyl)-1-benzofuran-6-carboxylic acid. The resulting acid is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-formylbenzoic acid", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-formylbenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 2-formylbenzohydroxamic acid.", "Step 2: Reduction of 2-formylbenzohydroxamic acid with sodium borohydride in methanol to form 2-(aminomethyl)-1-benzofuran-6-carboxylic acid.", "Step 3: Conversion of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2742652-20-4

Molecular Formula

C10H10ClNO3

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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